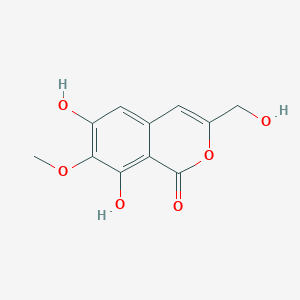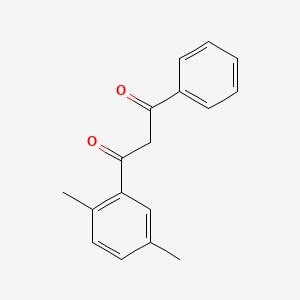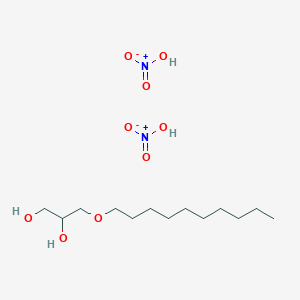
7-((p-Nitrophenylazo)methyl)benz(c)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((p-Nitrophenylazo)methyl)benz©acridine is a complex organic compound with the molecular formula C24H16N4O2. This compound belongs to the class of acridine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Métodos De Preparación
The synthesis of 7-((p-Nitrophenylazo)methyl)benz©acridine typically involves the reaction of benz©acridine with p-nitrophenyldiazonium salt under specific conditions. The reaction is carried out in an acidic medium to facilitate the formation of the azo linkage. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
7-((p-Nitrophenylazo)methyl)benz©acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and azo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives with potential biological activities.
Substitution: The compound can undergo substitution reactions, particularly at the azo and acridine moieties, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7-((p-Nitrophenylazo)methyl)benz©acridine has several scientific research applications:
Biology: The compound exhibits significant biological activities, including antimicrobial, antitumor, and antiviral properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, it is studied for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability .
Mecanismo De Acción
The mechanism of action of 7-((p-Nitrophenylazo)methyl)benz©acridine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
7-((p-Nitrophenylazo)methyl)benz©acridine can be compared with other acridine derivatives such as:
7-methylbenz©acridine: Known for its carcinogenic properties and studied for its metabolism in liver and lung microsomes.
Quinacrine: An acridine derivative with antimalarial and anticancer activities.
Amsacrine: An acridine derivative used as an anticancer agent, particularly in the treatment of leukemia.
The uniqueness of 7-((p-Nitrophenylazo)methyl)benz©acridine lies in its specific azo linkage and nitro group, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
63019-77-2 |
|---|---|
Fórmula molecular |
C24H16N4O2 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
benzo[c]acridin-7-ylmethyl-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C24H16N4O2/c29-28(30)18-12-10-17(11-13-18)27-25-15-22-20-7-3-4-8-23(20)26-24-19-6-2-1-5-16(19)9-14-21(22)24/h1-14H,15H2 |
Clave InChI |
ZFWBXNSCXQHOOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)CN=NC5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14499810.png)
![1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14499816.png)

![(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine](/img/structure/B14499844.png)

![1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane](/img/structure/B14499850.png)
![[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene](/img/structure/B14499853.png)



![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid](/img/structure/B14499883.png)


